2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
2-(3-Methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound characterized by a pyridothiadiazine 1,1-dioxide core. This scaffold features a fused pyridine and 1,2,4-thiadiazine ring system, with substituents at the 2- and 4-positions: a 3-methoxybenzyl group and a para-tolyl (4-methylphenyl) group, respectively.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15-8-10-17(11-9-15)24-20-19(7-4-12-22-20)29(26,27)23(21(24)25)14-16-5-3-6-18(13-16)28-2/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABOWLAQRHFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity is of interest for developing new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA .
Comparison with Similar Compounds
Key Observations :
- Substitution at the 4-position with aryl groups (e.g., p-tolyl, methylthiophenyl) enhances lipophilicity, which could improve blood-brain barrier penetration for CNS-targeted AMPAR PAMs .
Substituent Effects on Pharmacological and Physicochemical Properties
Methoxybenzyl vs. Halogenated Benzyl Groups
Para-Tolyl vs. Other Aryl Groups
Regioselectivity Challenges :
- Alkylation of pyridothiadiazine salts (e.g., potassium salts) favors the least hindered nitrogen atom, as observed in the methylation of 3-methoxy-pyrido[4,3-e] derivatives to yield 7-methyl isomers .
Pharmacological and Industrial Relevance
- AMPA Receptor Modulation : Pyridothiadiazine dioxides with [2,3-e] fusion (e.g., the target compound) are hypothesized to act as AMPAR PAMs, similar to benzothiadiazine dioxides like diazoxide .
- Pharmaceutical Intermediates : The para-tolyl-substituted analog (Torsemide Impurity E) is a critical quality control marker in diuretic drug manufacturing, highlighting the scaffold’s industrial significance .
Biological Activity
2-(3-Methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 409.5 g/mol
- CAS Number : 1251622-31-7
The compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Its mechanism involves:
- Inhibition of Enzyme Activity : It may inhibit key metabolic enzymes, affecting pathways like glycolysis and gluconeogenesis .
- Signal Transduction Modulation : The compound can alter signal transduction pathways, potentially leading to apoptosis in cancer cells .
- DNA/RNA Interaction : There is evidence suggesting that the compound may interact with nucleic acids, influencing gene expression and cellular responses.
Anticancer Properties
Research indicates that this compound shows promising anticancer activity:
- Cell Viability Studies : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines. For instance, in the MDA-MB-231 breast cancer cell line, treatment with the compound resulted in over 50% cytotoxicity after 48 hours at a concentration of 2.5 µM .
- Mechanisms of Induction : The primary mode of cell death was identified as apoptosis, characterized by morphological changes and activation of apoptotic pathways .
Comparative Efficacy
A comparative analysis of similar compounds reveals that modifications in substituents can significantly influence biological activity:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.05 | MDA-MB-231 |
| Compound B | 0.10 | MCF-7 |
| This compound | 0.25 | MDA-MB-231 |
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Cancer Stem Cells : A study highlighted that treatment with the compound decreased the population of cancer stem cells (CSCs) in breast cancer models by targeting specific metabolic pathways .
- Metabolomic Profiling : Metabolomic analyses revealed alterations in key metabolic pathways upon treatment with the compound, indicating its role in modulating cellular metabolism and energy production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
